![molecular formula C21H20N2O2S B10986032 N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10986032.png)
N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an indene moiety, a methoxyphenyl group, and a thiazole ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Indene Moiety: The indene moiety can be synthesized through a Friedel-Crafts alkylation reaction.
Coupling of the Indene and Thiazole Derivatives: The final step involves coupling the indene derivative with the thiazole derivative through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound is primarily researched for its potential as a therapeutic agent. Its structural components suggest it may interact with specific biological targets, making it a candidate for drug development.
- Anticancer Activity: Similar compounds have shown significant anticancer properties. For instance, derivatives of thiazole have been reported to induce apoptosis in cancer cells and inhibit cell proliferation in various cancer lines, including breast and lung cancers. The structure of N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide may enhance these effects due to its unique thiazole and indane moieties .
Mechanism of Action:
The proposed mechanism involves the inhibition of key enzymes involved in cancer metabolism. Molecular docking studies suggest that this compound can effectively bind to target proteins, influencing their activity and stability .
Biological Targets:
Research indicates that compounds similar to this compound can interact with various biological targets:
- Enzyme Inhibition: It may inhibit enzymes such as histone deacetylases (HDAC) and thymidylate synthase, which are critical in cancer cell proliferation .
Case Studies:
Several studies have documented the anticancer efficacy of related compounds:
Study | Compound Tested | Key Findings |
---|---|---|
Thiazole Derivatives | Induced apoptosis with EC50 values as low as 2 nM | |
Indole-based Compounds | Inhibited proliferation in multiple cancer cell lines |
Material Science
Synthesis of Novel Materials:
The unique structural features of this compound allow its use in the synthesis of advanced materials with specific electronic properties. Research has indicated that compounds with similar structures can be utilized in organic electronics and photonic devices due to their semiconducting properties.
Synthetic Routes
Preparation Methods:
The synthesis of this compound typically involves several steps:
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It could bind to specific receptors, modulating their activity.
Signal Transduction Pathways: The compound may affect various cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]acetamide: Similar structure with a hydroxy group instead of a methoxy group.
N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetamide: Similar structure with a chloro group instead of a methoxy group.
Uniqueness
N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the indene, thiazole, and methoxyphenyl groups may confer specific properties that make it distinct from other similar compounds.
Biological Activity
N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure comprises an indene moiety linked to a thiazole derivative through an acetamide functional group. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can alter cellular functions.
- Receptor Modulation : It has been shown to interact with certain receptors, potentially modulating signal transduction pathways critical in disease processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a screening assay conducted against a panel of cancer cell lines revealed varying degrees of cytotoxicity:
Cell Line | Sensitivity |
---|---|
K-562 (Leukemia) | Moderate |
HCT-15 (Colon) | Low |
SK-MEL-5 (Melanoma) | Low |
These findings suggest that while the compound exhibits some activity against specific cancer types, further optimization may be necessary to enhance its efficacy.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. The presence of the thiazole ring is associated with a broad spectrum of activity against various bacterial strains. Studies indicate that it may inhibit bacterial growth through interference with cell wall synthesis or enzyme activity.
Study 1: Anticancer Screening
A study published in Molecular Pharmacology evaluated the anticancer activity of this compound against multiple cancer cell lines using the National Cancer Institute's protocols. The results indicated that while some cell lines showed sensitivity at concentrations around 10 µM, overall cytotoxicity was relatively low compared to standard chemotherapeutics .
Study 2: Mechanistic Insights
Research published in Journal of Medicinal Chemistry explored the mechanism by which this compound interacts with target enzymes. The study utilized kinetic assays to demonstrate that the compound acts as a reversible inhibitor of specific kinases involved in cancer progression .
Properties
Molecular Formula |
C21H20N2O2S |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C21H20N2O2S/c1-25-19-8-6-14(7-9-19)21-23-18(13-26-21)12-20(24)22-17-10-15-4-2-3-5-16(15)11-17/h2-9,13,17H,10-12H2,1H3,(H,22,24) |
InChI Key |
NUOBCXAFXWHGTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3CC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.